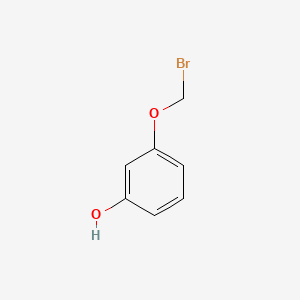

3-Bromomethoxyphenol

Description

Significance of Halogenated Phenols and Ethers in Organic Chemistry Research

Halogenated phenols and aryl ethers are classes of organic compounds of immense importance in synthetic and medicinal chemistry. The introduction of a halogen atom to a phenol (B47542) or ether can dramatically alter the molecule's physical and chemical properties. researchgate.net This alteration can enhance biological activity, improve metabolic stability, and increase membrane permeability, making these compounds valuable in drug discovery and agrochemical development. rsc.org For instance, approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org

The carbon-halogen bond is a key feature, providing a reactive handle for a multitude of organic transformations. rsc.org Aryl ethers, on the other hand, are ubiquitous structural units in many biologically important molecules and natural products. acs.orgsioc-journal.cn They are generally prepared through reactions that form either an aryl carbon-oxygen bond or an aryl oxygen-carbon bond. acs.org The combination of a halogen and a phenol ether in one molecule, as seen in 3-Bromomethoxyphenol, creates a bifunctional platform for diverse synthetic manipulations.

Current Research Landscape and Academic Importance of this compound

While not as extensively studied as some other halogenated phenols, this compound is recognized as a valuable intermediate in organic synthesis. Its academic importance lies in its utility as a building block for creating more complex molecular architectures. Researchers utilize this compound in multi-step syntheses, taking advantage of the differential reactivity of its functional groups. The bromine atom can participate in cross-coupling reactions, while the phenolic hydroxyl and methoxy (B1213986) groups can be modified or used to direct further reactions on the aromatic ring. The study of such compounds contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies.

Chemical and Physical Properties of this compound

This compound is a solid at room temperature with a defined set of physical and chemical properties that are crucial for its handling and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

| Boiling Point | 303.8 °C at 760 mmHg lookchem.com |

| Density | 1.623 g/cm³ lookchem.com |

| Flash Point | 137.5 °C lookchem.com |

| Vapor Pressure | 0.000507 mmHg at 25°C lookchem.com |

| LogP | 2.12340 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

| Exact Mass | 201.96294 lookchem.com |

| CAS Number | 71411-97-7 lookchem.com |

These properties, particularly the boiling point and solubility characteristics, are essential for designing reaction conditions and purification procedures. The LogP value, for instance, gives an indication of the compound's lipophilicity, which is an important parameter in medicinal chemistry.

Synthesis and Reactions of this compound

The synthesis of this compound can be approached through various routes, often starting from more readily available precursors.

Synthesis of this compound

A common strategy for synthesizing substituted phenols is through the modification of a pre-existing aromatic ring. For instance, a related compound, 3-methoxyphenol (B1666288), can be synthesized from resorcinol (B1680541) by reaction with dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com To introduce a bromine atom, electrophilic aromatic substitution on a suitable precursor is a standard method.

Another approach could involve the bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, meaning the bromine would likely add to the positions ortho or para to these groups. Directing the bromine to the desired position can sometimes be challenging and may require the use of protecting groups or specific reaction conditions.

Key Reactions of this compound

The reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the methoxy ether, and the bromine atom.

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide. This phenoxide is a potent nucleophile and can react with electrophiles, such as alkyl halides, to form new ethers. This reaction is a variation of the well-known Williamson ether synthesis. byjus.com

Reactions involving the Bromine Atom: The bromine atom on the aromatic ring is a key site for transformation. It can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. guidechem.com These reactions allow for the attachment of a wide range of substituents to the aromatic ring, making this compound a versatile building block for complex molecules.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic substitution. byjus.com This allows for the introduction of other functional groups, such as nitro or acyl groups, onto the ring. The positions of substitution are directed by the existing functional groups.

Applications in Organic Synthesis

The true value of this compound lies in its application as a synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal reactions, providing a pathway to a diverse range of target molecules. For example, the bromine atom can be used as a handle for a Suzuki coupling to introduce a new aryl or vinyl group, followed by modification of the phenolic hydroxyl group. This step-wise functionalization is a cornerstone of modern organic synthesis.

The structural motif of a substituted methoxyphenol is found in numerous natural products and pharmacologically active compounds. Therefore, this compound serves as a key starting material for the total synthesis of such molecules. Its ability to undergo a variety of chemical transformations makes it an indispensable tool for organic chemists in both academic and industrial research.

This compound, while a relatively simple molecule, exemplifies the importance of halogenated phenols and ethers in the field of organic chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of more complex structures. From its fundamental chemical properties to its role as a key intermediate in multi-step syntheses, this compound continues to be a compound of significant interest to the research community, enabling the creation of novel molecules with potential applications in medicine, materials science, and beyond.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71411-97-7 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

3-(bromomethoxy)phenol |

InChI |

InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2 |

InChI Key |

DWDIVJYNSCPODR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethoxyphenol and Its Derivatives

Strategic Approaches to 3-Bromomethoxyphenol Synthesis

The synthesis of this compound, a valuable intermediate in organic synthesis, requires careful strategic planning to ensure regioselectivity and efficiency. Key considerations include the selective bromination of the aromatic ring and the introduction of the phenolic hydroxyl and methoxy (B1213986) groups in the desired meta-relationship.

Regioselective Functionalization Strategies

The directing effects of the hydroxyl and methoxy groups are crucial in the regioselective functionalization of the phenol (B47542) ring. Both are ortho-, para-directing and activating groups. However, the hydroxyl group is generally a stronger activating group than the methoxy group. In electrophilic aromatic substitution reactions like bromination, the position of substitution is influenced by the interplay of these electronic effects and steric hindrance. ccspublishing.org.cn

One common strategy for achieving regioselective bromination is to start with 3-methoxyphenol (B1666288). The hydroxyl group directs the incoming electrophile (bromine) primarily to the positions ortho and para to it. The methoxy group also directs to its ortho and para positions. The positions ortho to the hydroxyl group (2 and 6) and para to the hydroxyl group (4) are activated. The positions ortho to the methoxy group (2 and 4) and para to the methoxy group (6) are also activated. The cumulative effect leads to high activation at positions 2, 4, and 6.

To achieve bromination at the 3-position relative to the methoxy group, a different precursor is often necessary. For instance, starting with a compound where the desired substitution pattern is already established or can be directed is a common tactic. Directed ortho-metalation (DoM) is a powerful technique that can be employed to achieve specific regioselectivity that is not accessible through conventional electrophilic substitution. wku.edu This method involves the deprotonation of a site ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile.

Introduction of Phenolic Hydroxyl and Methoxy Moieties

The synthesis of the 3-methoxyphenol core is a critical step. A common laboratory-scale synthesis involves the selective mono-methylation of resorcinol (B1680541) (1,3-dihydroxybenzene). chemicalbook.com This can be achieved by reacting resorcinol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. chemicalbook.com Controlling the stoichiometry of the reactants is key to maximizing the yield of the mono-methylated product over the di-methylated and unreacted starting material.

Another approach involves the oxidation of 3-methoxy-phenylboronic acid. This method can provide a direct route to 3-methoxyphenol under mild conditions. chemicalbook.com The oxidation of anisole (B1667542) can also yield methoxyphenols, though it often results in a mixture of isomers, including guaiacol (B22219) (2-methoxyphenol) and p-methoxyphenol, which would then require separation. google.com

Multi-Step Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound often involves multi-step reaction sequences. These pathways allow for the introduction of various functional groups and the construction of more complex molecular architectures. Retrosynthetic analysis is a key tool in designing these synthetic routes, breaking down the target molecule into simpler, commercially available starting materials. youtube.com

For example, the synthesis of 3-(aryloxy)phenols can be achieved through Ullmann coupling reactions, where a phenol is coupled with an aryl halide in the presence of a copper catalyst. mdpi.com This approach can be adapted to synthesize analogues where the bromo-substituent is replaced by an aryloxy group. Subsequent modifications to the aromatic rings can then be performed to introduce other desired functionalities.

The use of protecting groups is often essential in multi-step syntheses to prevent unwanted side reactions. mdpi.com For instance, the phenolic hydroxyl group may be protected as an ether or a silyl (B83357) ether during a reaction sequence and then deprotected in a later step.

A representative multi-step synthesis could involve the following general steps:

Protection of a functional group on a starting phenol derivative.

Introduction of a bromo or other desired substituent onto the aromatic ring.

Further functionalization of the molecule, such as through cross-coupling reactions.

Deprotection to reveal the final analogue.

| Reaction Type | Description | Key Reagents | Reference |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). | Alkyl halide, Base (e.g., NaOH, K2CO3) | prepchem.com |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol. | Copper catalyst (e.g., CuI), Ligand, Base | mdpi.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Palladium catalyst, Base, Organoboron reagent | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen bond between an aryl halide and an amine. | Palladium catalyst, Ligand, Base | mdpi.com |

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods for this compound and its derivatives. Both homogeneous and organocatalytic approaches have been explored to facilitate key transformations.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. libretexts.orgrsc.org In the context of this compound synthesis, transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to form C-C, C-O, and C-N bonds. mdpi.com

For instance, palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig amination reactions enable the introduction of a wide range of substituents onto the phenolic ring, starting from a bromo-substituted precursor. mdpi.commdpi.com These methods are fundamental for creating libraries of this compound analogues for various applications. The choice of ligand is critical in these reactions to tune the reactivity and selectivity of the metal catalyst.

| Catalyst System | Reaction Type | Application | Reference |

| Pd(OAc)2 / Ligand | Cross-coupling | Synthesis of aryloxy derivatives | mdpi.com |

| CuI / Picolinic acid | Ullmann Condensation | Synthesis of diaryl ethers | mdpi.com |

| La(NO3)3·6H2O | Bromination | Regioselective bromination of phenols | bibliomed.org |

Organocatalysis in this compound Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and functional group transformations. sigmaaldrich.commdpi.com For the functionalization of phenol derivatives, organocatalysts can be employed to activate substrates in a stereocontrolled manner. nih.gov

While direct organocatalytic bromination of 3-methoxyphenol to selectively yield this compound is not a commonly reported method due to the directing effects of the existing substituents, organocatalysis can play a significant role in the synthesis of chiral derivatives starting from this compound. For example, chiral amines or phosphoric acids can catalyze the enantioselective addition of nucleophiles to aldehydes or imines derived from this compound. sigmaaldrich.commdpi.com

N-heterocyclic carbenes (NHCs) are another class of organocatalysts that can be used to generate reactive intermediates for various transformations. mdpi.com These catalysts could potentially be used in annulation reactions or other C-C bond-forming reactions involving derivatives of this compound.

| Organocatalyst Type | Activation Mode | Potential Application | Reference |

| Chiral Amines (e.g., Proline derivatives) | Enamine/Iminium ion formation | Asymmetric functionalization of carbonyl derivatives | sigmaaldrich.comunits.it |

| Chiral Phosphoric Acids | Brønsted acid catalysis | Enantioselective additions to imines | mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity inversion) | Annulation and acylation reactions | mdpi.com |

Sustainable Synthetic Methodologies Applied to this compound

Sustainable, or green, chemistry seeks to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org The application of these principles to the synthesis of this compound and its derivatives involves innovative techniques that move away from traditional solvent-based, high-energy processes.

Solvent-free synthesis, often conducted by grinding solid reactants or using microwave irradiation, represents a significant step forward in green chemistry. beilstein-journals.org These methods can lead to shorter reaction times, higher yields, and simplified purification procedures, eliminating the economic and environmental costs associated with solvent use and disposal.

Research into the synthesis of phenol derivatives has demonstrated the viability of several solvent-free approaches. One prominent method is the ipso-hydroxylation of arylboronic acids, which can be performed by grinding the boronic acid with an oxidant like sodium perborate (B1237305) in a mortar, yielding the corresponding phenol without any solvent. rsc.org This strategy could be adapted for the synthesis of this compound by starting with 3-bromo-5-methoxyphenylboronic acid. Similarly, the Pechmann condensation to form coumarin (B35378) derivatives from phenols and β-ketoesters can be efficiently carried out under solvent-free conditions, often aided by microwave irradiation and a solid acid catalyst. researchgate.netnih.gov Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids have also been successfully performed under metal- and solvent-free conditions to produce diverse triarylmethanes from phenols and aldehydes. rsc.org

| Reaction Type | Reactants Example | Conditions | Relevance to this compound |

| Ipso-hydroxylation | Arylboronic Acid, Sodium Perborate | Grinding, Room Temp. rsc.org | Potential direct synthesis from a boronic acid precursor. |

| Pechmann Condensation | Phenol, Ethyl Acetoacetate | Microwave, Solid Catalyst nih.gov | Synthesis of coumarin derivatives using the phenolic -OH. |

| Mannich Reaction | Phenol, Formaldehyde, Amine | Infrared Light, Neat arkat-usa.org | C-H functionalization at the ortho position to the hydroxyl group. |

| Friedel-Crafts Alkylation | Phenol, Aldehyde | Ionic Liquid, 80 °C rsc.org | Synthesis of triarylmethane derivatives. |

This table presents representative solvent-free reactions applicable to phenol-type compounds, illustrating potential pathways for the synthesis and derivatization of this compound.

Mechanochemistry induces chemical reactions through the direct absorption of mechanical energy, for example, by grinding or ball-milling. ucl.ac.uknih.gov This technique avoids the bulk use of solvents and can unlock different reactivity compared to conventional solution-based methods. ucl.ac.uk The process involves the use of laboratory-scale shaker or planetary mills and is scalable, with continuous extrusion processes demonstrating its manufacturing potential. acs.orgnih.gov

Mechanochemical methods have been successfully applied to a range of transformations on aromatic compounds, including transition-metal-catalyzed C–H bond functionalization. beilstein-journals.org For instance, rhodium(III)-catalyzed C–H activation has been achieved at room temperature in a solvent-free medium. beilstein-journals.org Such a strategy could be envisioned for the selective functionalization of the aromatic ring of this compound. Mechanochemistry is defined as a chemical reaction induced by direct mechanical energy absorption, setting it apart from thermal or photochemical activation. nih.gov The high-energy environment created during milling can overcome activation barriers and promote reactions between solid-state reactants, sometimes leading to products that are inaccessible in solution. ucl.ac.uk

| Technique | Description | Potential Application to this compound |

| Liquid-Assisted Grinding (LAG) | Milling with a substoichiometric amount of liquid to enhance reactivity. nih.gov | C-H activation and palladacycle formation on the aromatic ring. nih.gov |

| Ball Milling | High-energy grinding in a vessel with steel or ceramic balls. beilstein-journals.org | Cross-dehydrogenative couplings, amidation, and multicomponent reactions. beilstein-journals.org |

| Extrusion | Continuous processing by forcing material through a die. nih.gov | Scalable manufacturing of derivatives. |

This table summarizes mechanochemical techniques and their potential applications for modifying the this compound core structure based on established methodologies for aromatic compounds.

Photocatalysis utilizes light to drive chemical reactions, often under mild conditions at room temperature. mdpi.com This approach is a key pillar of green chemistry, as it can generate highly reactive intermediates from stable precursors using visible light as a renewable energy source. acs.org

The chemistry of phenols is particularly amenable to photocatalysis. Phenolate anions, formed by the deprotonation of phenols, are photo-active and can function as potent photocatalysts themselves. rsc.orgresearchgate.netresearchgate.net Upon irradiation with visible light, they can act as strong reductants, initiating single-electron transfer (SET) processes to enable transformations. researchgate.netresearchgate.net Alternatively, heterogeneous photocatalysts like titanium dioxide (TiO₂) can be used. Research has shown that a TiO₂-phenol complex can be activated by visible light via a ligand-to-metal charge transfer (LMCT) mechanism, leading to oxidative coupling of phenols. nih.gov Such photocatalytic systems, which are often recyclable, could be employed for the synthesis of biphenyl (B1667301) derivatives from this compound or for its coupling with other molecules. nih.gov

| Method | Catalyst/System | Mechanism | Relevance to this compound |

| Homogeneous Photocatalysis | Phenolate Anion (self-catalysis) | Single Electron Transfer (SET) from excited phenolate. researchgate.netresearchgate.net | Derivatization via radical intermediates generated from the phenol itself. |

| Heterogeneous Photocatalysis | Titanium Dioxide (TiO₂) | Ligand-to-Metal Charge Transfer (LMCT). nih.gov | Oxidative C-C or C-O bond formation to create dimers or ether-linked biaryls. |

| Semiconductor Photocatalysis | Ag₃PO₄/g-C₃N₄ | Z-Scheme Heterojunction. mdpi.com | While primarily studied for degradation, the strong redox potential could be harnessed for synthetic transformations. |

This table outlines photocatalytic strategies that could be applied to the synthesis of this compound derivatives, leveraging the inherent photochemical properties of the phenol moiety.

Mechanochemical Activation Techniques

Stereoselective Control in this compound Derivative Synthesis

While this compound itself is an achiral molecule, its phenolic hydroxyl group serves as a powerful handle for the synthesis of complex chiral derivatives. Stereoselective control is crucial in these transformations, ensuring the desired three-dimensional arrangement of atoms in the final product. This is particularly important when synthesizing biologically active molecules, where only one enantiomer or diastereomer may exhibit the desired effect.

The synthesis of chiral derivatives from phenols often involves the nucleophilic character of the hydroxyl group. One major area is the stereoselective synthesis of O-aryl glycosides. The creation of the glycosidic bond is challenging, and controlling the anomeric selectivity (α vs. β) is a key objective. rsc.orgnih.gov Recent advances have utilized phenanthroline as an additive to effectively control the stereoselective glycosylation of phenolic nucleophiles with 2-deoxy glycosyl chlorides, affording α-2-deoxy glycosides with high selectivity. nih.gov Such a method could be directly applied to this compound to create novel glycoside derivatives.

Another important class of reactions is the multicomponent synthesis of aminoalkylphenols, such as the Betti reaction. researchgate.net The condensation of a phenol, an aldehyde, and a chiral amine can proceed with high stereoselectivity, yielding enantiopure aminobenzylnaphthols and related structures. Using this compound in such a reaction would lead to chiral aminoalkylphenol derivatives, where the stereochemistry is directed by the chiral amine.

| Reaction Type | Chiral Component | Key Transformation | Relevance to this compound |

| O-Glycosylation | Chiral Glycosyl Donor | Stereoselective formation of an anomeric center. nih.gov | Synthesis of chiral 3-Bromomethoxyphenyl glycosides. |

| Betti Reaction | Chiral Amine | Asymmetric synthesis of aminoalkylphenols. researchgate.net | Creation of derivatives with a new stereocenter adjacent to the aromatic ring. |

| Vinyl Ether Synthesis | (Starting Material Geometry) | Stereoselective synthesis of cis-vinyl ethers from phenols and ethynyl (B1212043) benziodoxolone. researchgate.net | Formation of geometrically defined enol ether derivatives. |

This table details representative stereoselective reactions where this compound could act as a key building block to generate complex chiral derivatives.

Mechanistic Investigations and Reactivity of 3 Bromomethoxyphenol

Electrophilic Aromatic Substitution Reactions of 3-Bromomethoxyphenol

The electron-donating hydroxyl and methoxy (B1213986) groups activate the aromatic ring of this compound, making it susceptible to electrophilic attack. cymitquimica.com The directing effects of these groups are crucial in determining the position of substitution. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The methoxy group is also activating and ortho-, para-directing. smolecule.com In this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the methoxy group (positions 2, 4, and 6) are influential.

A notable example of electrophilic aromatic substitution is the aza-Friedel-Crafts reaction. In a study, this compound was reacted with an N-tosyl-benzyloxybutyl imine in the presence of a copper triflate catalyst. This reaction yielded two regioisomeric products, demonstrating the compound's utility in forming carbon-carbon bonds under catalytic conditions. nih.gov

Table 1: Regioselectivity in the Aza-Friedel-Crafts Reaction of this compound

| Reactant | Catalyst | Product(s) | Observations |

|---|

Nucleophilic Substitution Processes at the Bromine Moiety of this compound

The bromine atom on the aromatic ring of this compound is a site for nucleophilic substitution, although this is generally less facile than for alkyl halides. libretexts.org However, under specific conditions, such as in the presence of a palladium catalyst, the bromine can be replaced by various nucleophiles. vulcanchem.comsmolecule.com This is a key transformation for creating more complex molecules. evitachem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for forming new carbon-carbon bonds at the site of the bromine atom. vulcanchem.comnih.gov These reactions typically involve an organoboron reagent and a palladium catalyst, leading to the formation of biaryl structures or the introduction of alkyl or alkenyl groups. nih.govuwindsor.ca The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

The Ullmann condensation is another method for nucleophilic substitution, typically used for forming carbon-oxygen or carbon-nitrogen bonds by reacting the aryl halide with an alcohol or amine in the presence of a copper catalyst.

Reactivity at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances its nucleophilicity, allowing it to participate in reactions such as etherification and esterification.

Etherification: The phenoxide can react with alkyl halides to form ethers. For instance, the reaction of this compound with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding ether.

Esterification: Similarly, the phenolic hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent.

Transformations Involving the Methoxy Group of this compound

The methoxy group is generally stable, but it can be cleaved under harsh conditions to yield a phenol (B47542). This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chemicalbook.com The reaction with BBr₃ involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Table 2: Demethylation of Methoxy Group in a Related Compound

| Substrate | Reagent | Conditions | Product |

|---|

Radical Reactions and Their Mechanisms in this compound Chemistry

While ionic reactions are more common for this compound, radical reactions can also occur, particularly under photolytic or high-temperature conditions. The carbon-bromine bond is the most likely site for homolytic cleavage to generate an aryl radical. These highly reactive intermediates can then participate in various radical chain reactions.

In some synthetic procedures involving diaryliodonium salts and 3-methoxyphenol (B1666288) or 3-bromo-5-methoxyphenol, the formation of by-products was attributed to radical side reactions, indicating that radical pathways can be competitive under certain conditions. diva-portal.org

Oxidation-Reduction Chemistry of this compound Systems

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. smolecule.com Strong oxidizing agents can convert the phenol into a quinone-type structure. The presence of electron-donating groups on the ring can influence the stability and reactivity of the resulting quinone. For instance, structural analogs have demonstrated antioxidant properties by donating a hydrogen atom from the phenolic -OH group to neutralize free radicals. vulcanchem.com

Reduction: The bromine atom can be removed through reduction, a process known as hydrodebromination. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon and hydrogen gas) or by using metal/acid combinations. In a multi-step synthesis, a hydrodebromination step was used to remove a bromine atom from an aromatic ring. nih.gov

Spectroscopic Characterization Techniques Applied to 3 Bromomethoxyphenol Research

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. irdg.orgmdpi.comillinois.edu The FTIR spectrum of 3-bromomethoxyphenol would be expected to show characteristic absorption bands corresponding to its functional groups. While a specific, publicly available, peer-reviewed FTIR spectrum for this compound is not readily found in the search results, typical vibrational frequencies for the functional groups present can be predicted.

Key functional groups in this compound include the hydroxyl (-OH) group, the methoxy (B1213986) (-OCH3) group, the carbon-bromine (C-Br) bond, and the aromatic ring. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations usually give rise to several sharp bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenol (B47542) and methoxy groups would likely be observed between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region, around 500-600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic/Methoxy | C-H Stretch | 2850-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Phenol/Methoxy | C-O Stretch | 1000-1300 |

| Bromoalkane | C-Br Stretch | 500-600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. horiba.comresearchgate.netbeilstein-journals.orglibretexts.orgedinst.com While FTIR relies on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. horiba.comlibretexts.orgedinst.com A key advantage of Raman spectroscopy is its ability to detect non-polar bonds and symmetric vibrations that may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring. The C-Br bond, being a relatively heavy atom bond, would also be expected to produce a distinct Raman signal. Similar to FTIR, a dedicated Raman spectrum for this compound is not available in the provided search results. However, the expected Raman shifts would correspond to the vibrational frequencies of the molecule's functional groups.

Electronic Spectroscopy for Molecular and Electronic Structure Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.orguobabylon.edu.iqresearchgate.net This provides insights into the electronic structure, conjugation, and chromophores present in the molecule. libretexts.orguobabylon.edu.iqresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorbance of a substance as a function of wavelength. pearson.commsu.edushimadzu.comresearchgate.net The absorption of UV or visible light by this compound would cause the promotion of electrons from lower energy molecular orbitals to higher energy ones. The presence of the aromatic ring, the hydroxyl group, and the methoxy group act as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). matanginicollege.ac.in The bromine atom can also have a bathochromic effect, shifting the absorption to longer wavelengths. While a specific UV-Vis spectrum for this compound is not provided in the search results, it is expected to exhibit absorption bands in the UV region, likely around 280 nm, which is characteristic of many phenolic compounds. researchgate.net

Spectrofluorimetry

Spectrofluorimetry is a technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. researchgate.nethoriba.comspectroscopyonline.comwikipedia.orgmdpi.com Many aromatic compounds, including phenols, exhibit fluorescence. The excitation spectrum of this compound would likely resemble its UV-Vis absorption spectrum. Following excitation, the molecule would relax to a lower vibrational level of the excited state before emitting a photon and returning to the ground state. The emitted light is of lower energy (longer wavelength) than the excitation light. The fluorescence emission spectrum would provide information about the electronic transitions and the environment of the molecule. The intensity and wavelength of fluorescence can be influenced by factors such as solvent polarity and the presence of quenching agents. horiba.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. youtube.combhu.ac.inubc.canih.govorganicchemistrydata.org ¹H NMR and ¹³C NMR are the most common types of NMR used in organic chemistry.

In the case of this compound, ¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would appear in the region of δ 6.5-8.0 ppm, with their splitting patterns revealing their relative positions on the ring. The methoxy protons would give a singlet peak around δ 3.8 ppm, and the hydroxyl proton would appear as a broad singlet whose chemical shift can vary depending on concentration and solvent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.combhu.ac.in Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms. For instance, the carbon atom attached to the oxygen of the hydroxyl group and the carbon attached to the oxygen of the methoxy group would appear at higher chemical shifts (downfield) compared to the other aromatic carbons. The carbon atom bonded to the bromine would also have a characteristic chemical shift. While specific NMR data for this compound is not detailed in the search results, general ranges for similar compounds can be referenced. For example, a study on 3-methoxyphenol (B1666288) reported ¹H NMR chemical shifts for the aromatic protons between δ 6.41 and 7.13 ppm and the methoxy protons at δ 3.77 ppm. rsc.org The ¹³C NMR spectrum of 3-methoxyphenol showed signals for the aromatic carbons in the range of δ 102.2 to 161.2 ppm and the methoxy carbon at δ 55.3 ppm. rsc.org

Coupling constants (J-values) in ¹H NMR are crucial for determining the connectivity of protons. ubc.canih.govlibretexts.org For this compound, the coupling constants between adjacent aromatic protons would help to confirm their substitution pattern on the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides key insights into the substitution pattern of the aromatic ring and the presence of the methoxy and hydroxyl groups.

The aromatic region of the spectrum is of particular interest. The protons on the benzene ring exhibit distinct chemical shifts and coupling patterns that are dictated by their positions relative to the bromo, methoxy, and hydroxyl substituents. These substituents exert electronic effects that shield or deshield the neighboring protons, leading to a predictable dispersion of signals.

The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. stackexchange.com The methoxy group's protons typically present as a sharp singlet further upfield, a characteristic signal for such functional groups. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.74 | d | 8.0 |

| Aromatic-H | 6.64 | m | |

| Methoxy (OCH₃) | 3.77 | s | |

| Hydroxyl (OH) | 5.34 | s |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example. beilstein-journals.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. docbrown.infolibretexts.org

The carbon atoms in the aromatic ring show signals in the downfield region, typically between 100 and 160 ppm. The carbon atom attached to the bromine (C-Br) is influenced by the heavy atom effect, while the carbons bonded to the oxygen atoms of the hydroxyl (C-OH) and methoxy (C-OCH₃) groups are significantly deshielded and appear at lower field. libretexts.org The carbon of the methoxy group itself appears in the upfield region of the spectrum. chemicalbook.com The presence of six distinct signals for the aromatic carbons confirms the dissymmetry of the substitution pattern.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br | 122.5 |

| C-OH | 155.6 |

| C-OCH₃ | 161.2 |

| Aromatic C-H | 108.5 |

| Aromatic C-H | 105.2 |

| Aromatic C-H | 102.2 |

| Methoxy (OCH₃) | 55.3 |

Note: The chemical shifts are referenced to a standard and can show minor variations based on experimental conditions. rsc.org

Advanced NMR Techniques

To further elucidate the complex structure of molecules like this compound, advanced two-dimensional (2D) NMR techniques are employed. These methods provide correlation data that help in unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. magritek.com This is crucial for assigning which proton signal corresponds to which carbon signal in the aromatic region. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt For instance, it can show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, confirming its position. rsc.orglibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the presence of the methoxy group and the nature of the aromatic carbons. numberanalytics.com

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity. leibniz-fmp.de

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com When this compound is subjected to mass spectrometric analysis, typically using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. uni-saarland.de

The presence of a bromine atom is characteristically identified by the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 1:1, which is a clear indicator of a bromine-containing compound. raco.cat

The molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a carbon monoxide (CO) molecule. docbrown.infolibretexts.org

Secondary Ion Mass Spectrometry (SIMS)

While there is limited specific research available on the application of Secondary Ion Mass Spectrometry (SIMS) to this compound, this surface-sensitive analytical technique could theoretically be used to study thin films or surface modifications of this compound. SIMS involves bombarding a sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to determine the elemental and molecular composition of the surface.

In the context of this compound, SIMS could be employed to:

Analyze the distribution of the compound on a substrate.

Investigate its interaction with other molecules at a surface.

Study its degradation or reaction products on a surface.

The resulting mass spectrum would provide information on the molecular ion and characteristic fragments of this compound present on the very top layer of the sample.

Electron Spectroscopy for Surface and Elemental Analysis

Electron spectroscopy encompasses a group of techniques that analyze the energy of electrons emitted from a substance upon excitation by various sources. These methods are particularly valuable for probing the surface chemistry and elemental composition of materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While specific XPS studies on this compound are not widely documented, the principles of the technique can be applied to predict its expected spectrum.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Bromine (Br 3d).

C 1s Spectrum: The high-resolution C 1s spectrum would be particularly informative. It would likely be resolvable into several components representing the different chemical states of carbon: the aromatic carbons bonded to hydrogen, the carbon bonded to bromine (C-Br), the carbon bonded to the hydroxyl group (C-OH), and the carbon of the methoxy group (C-O-CH₃). These different chemical environments would result in slight shifts in the binding energies, allowing for their differentiation.

O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the oxygen atoms in the hydroxyl (-OH) and methoxy (-OCH₃) groups. The slight difference in their chemical environments might allow for the deconvolution of the O 1s peak into two components.

Br 3d Spectrum: The Br 3d peak would confirm the presence of bromine on the surface. The binding energy of this peak would be characteristic of bromine bonded to an aromatic carbon.

XPS could be a valuable tool for studying the surface properties of this compound, such as its adsorption on different materials or its involvement in surface reactions.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a sample. capes.gov.bradmatel.com The method is based on the Auger effect, a three-electron process initiated when a high-energy electron beam (typically 3–10 keV) strikes the sample surface, ejecting a core-level electron and creating a vacancy. wikipedia.orglibretexts.org An electron from a higher energy level then drops to fill this vacancy, releasing energy. This energy is transferred to a second outer-shell electron, which is then ejected from the atom. libretexts.org This ejected electron is known as an Auger electron.

The kinetic energy of the Auger electron is characteristic of the element from which it originated and is independent of the primary beam energy. carleton.edu The formula for the kinetic energy (E_kin) can be approximated as:

Ekin = Ecore state - EB - EC'

where Ecore state is the binding energy of the initial core level hole, and EB and EC' are the binding energies of the electron levels involved in the relaxation and emission process. carleton.edu By analyzing the kinetic energies of the emitted electrons, AES can identify all elements except for hydrogen and helium. wikipedia.orglibretexts.org

In the context of this compound, AES can be employed to verify its elemental composition. A sample of this compound would be expected to show Auger peaks corresponding to its constituent elements: carbon (C), bromine (Br), and oxygen (O). The high spatial resolution of AES, particularly in the form of Scanning Auger Microscopy (SAM), allows for elemental mapping of a surface, which could be used to assess the homogeneity of a thin film of this compound or identify any surface contaminants. admatel.com Quantitative analysis is also possible by comparing the intensity of the Auger peaks from the sample to those from standard reference spectra. tajhizkala.ir

Below is a data table of the principal Auger electron kinetic energies for the elements present in this compound.

Interactive Data Table: Principal Auger Kinetic Energies (eV)

| Element | Main Peak (eV) | Second Peak (eV) | Third Peak (eV) |

| Carbon (C) | 272 | 260 | 252 |

| Oxygen (O) | 503 | 483 | 468 |

| Bromine (Br) | 1396 | 55 | 1442 |

| Data sourced from standard Auger kinetic energy tables. molecularspray.co.ukmolecularspray.co.uk |

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of the valence region of materials. acs.org It operates on the principle of the photoelectric effect, where a sample is irradiated with ultraviolet (UV) photons, typically from a helium gas discharge lamp (He I at 21.2 eV or He II at 40.8 eV). acs.org These photons cause the emission of valence electrons. By measuring the kinetic energy of these photoelectrons, one can determine their binding energies within the molecule.

UPS is particularly valuable for studying the molecular orbitals of organic compounds. nih.gov For aromatic systems like this compound, UPS can probe the π-orbitals of the benzene ring as well as the non-bonding lone pair orbitals associated with the oxygen of the methoxy group and the bromine substituent. The resulting spectrum provides a fingerprint of the molecule's valence electronic structure. sciengine.com

The table below presents hypothetical ionization energies for the highest occupied molecular orbitals (HOMOs) of this compound, estimated from data for related compounds.

Interactive Data Table: Estimated Vertical Ionization Energies (eV) for this compound

| Orbital Type | Parent Compound | Typical Ionization Energy (eV) | Estimated Range for this compound (eV) |

| π (HOMO) | Phenol | ~8.8 (adiabatic) | 8.0 - 8.5 |

| π (HOMO-1) | Anisole (B1667542) | ~9.0 | 8.8 - 9.2 |

| n (Bromine lone pair) | Bromobenzene (B47551) | ~9.0 | 9.5 - 10.5 |

| n (Oxygen lone pair) | Anisole | ~8.2 | 10.5 - 11.5 |

| Values are estimations based on published data for related compounds. sciengine.comnih.govresearchgate.net |

Theoretical and Computational Investigations of 3 Bromomethoxyphenol

Computational Prediction of Reaction Pathways and Energy Landscapes

The prediction of reaction pathways is a cornerstone of computational chemistry, enabling the exploration of a molecule's potential transformations, such as metabolic degradation or synthetic derivatization. genome.jpchemrxiv.org For 3-Bromomethoxyphenol, computational methods can be employed to map out plausible reaction routes and their associated energy landscapes.

Methodologies such as those implemented in web-based servers like PathPred can predict enzyme-catalyzed reaction pathways by identifying recurrent chemical modification patterns from extensive reaction databases. genome.jppharmafeatures.com For this compound, a query of its structure could predict transformations like O-demethylation, hydroxylation of the aromatic ring, or oxidation of the phenol (B47542) group, which are common metabolic routes for phenolic compounds. The system works by aligning the query molecule with known substrate-product pairs and scoring the plausibility of each potential reaction step. pharmafeatures.com

Beyond database-driven predictions, quantum mechanical (QM) calculations are essential for a detailed understanding of reaction mechanisms. researchgate.net Methods like Density Functional Theory (DFT) can be used to locate transition states (TS) and intermediates along a proposed reaction coordinate. researchgate.net For instance, the reaction of this compound with a hydroxyl radical, a key species in atmospheric and biological oxidative processes, can be modeled. nih.gov The calculations would reveal the energy barriers for different pathways, such as hydrogen abstraction from the phenolic hydroxyl group or addition to the aromatic ring. nih.gov

A hypothetical energy landscape for the initial steps of this compound oxidation could be constructed, as shown in the table below. The energy barriers (activation energies) would determine the kinetic favorability of each path.

Table 1: Hypothetical Calculated Energy Barriers for Reaction Pathways of this compound with a Hydroxyl Radical

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

| Path A | H-abstraction from phenolic -OH | 5 - 7 |

| Path B | OH addition to the C4 position | 8 - 10 |

| Path C | OH addition to the C6 position | 9 - 11 |

| Path D | OH addition to the C2 position | 10 - 12 |

Note: These values are illustrative and based on typical values for similar phenolic compounds.

This analysis would suggest that hydrogen abstraction from the hydroxyl group is likely the most favorable initial reaction step due to its lower energy barrier, a common finding in the oxidation of phenols.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations provide a window into these aspects of this compound. ebsco.comlibretexts.org

Conformational Analysis:

Conformational analysis of this compound involves studying the spatial arrangements of its atoms resulting from rotation around its single bonds. libretexts.org The key rotatable bond is the Ar-OCH₃ bond. Rotation around this bond determines the orientation of the methyl group relative to the plane of the benzene (B151609) ring.

The potential energy surface for this rotation can be calculated using quantum mechanical methods. The two primary conformations of interest are the syn and anti conformers, where the methyl group is eclipsed with the C2-H or C4-H bond of the ring, respectively. A planar (eclipsed) conformation, where the C-O bond is in the plane of the ring, is generally favored for methoxybenzenes to maximize resonance stabilization. The energy difference between different conformers is typically small, often just a few kcal/mol. ethz.ch

A potential energy diagram can illustrate the energetic cost of rotating the methoxy (B1213986) group. The lowest energy states would correspond to the planar conformers, while the highest energy state would occur when the methyl group is perpendicular to the ring, disrupting π-conjugation. imperial.ac.uk

Table 2: Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C2-C1-O-CH₃) | Relative Energy (kcal/mol) | Stability |

| Planar (syn) | 0° | 0.0 | Most Stable |

| Perpendicular | 90° | ~2.5 | Least Stable (Transition State) |

| Planar (anti) | 180° | ~0.1 | Stable |

Note: These values are representative for methoxybenzene derivatives.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a way to observe the behavior of this compound over time in a simulated environment, such as in a solvent like water. nih.gov An MD simulation models the movements of all atoms based on a force field that describes the interatomic forces. ebsco.com

A simulation would be set up by placing a this compound molecule in a box of water molecules. The system's energy is minimized, and then Newton's equations of motion are solved iteratively to track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds. nih.gov

From these simulations, one can analyze:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar hydroxyl and methoxy groups and the hydrophobic bromine atom.

Conformational Dynamics: The frequency and duration of transitions between different rotational conformers of the methoxy group, providing insight into the molecule's flexibility at a given temperature. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the phenolic hydroxyl group and surrounding water molecules.

MD simulations can thus provide a detailed picture of the molecule's dynamic behavior and its interactions with its environment, which is fundamental to understanding its physical properties and biological activity. peerj.com

In Silico Approaches to this compound Derivative Design

In silico drug design leverages computational methods to design and evaluate new molecules with desired properties before their synthesis, saving time and resources. nih.govmdpi.com Starting with the this compound scaffold, new derivatives can be designed and computationally screened for potentially enhanced biological activity or modified physicochemical properties. nih.gov

The process typically involves:

Scaffold Modification: New derivatives are created in silico by adding or substituting functional groups at various positions on the this compound structure. For example, different alkyl or aryl groups could be added to the phenolic oxygen, or the bromine atom could be replaced with other halogens or functional groups.

Property Prediction: A range of molecular properties for these virtual derivatives can be calculated. This includes physicochemical properties like lipophilicity (logP), water solubility, and polar surface area, which are important for drug-likeness. nih.gov

Molecular Docking: If a biological target (e.g., an enzyme active site) is known, molecular docking simulations can be used to predict the binding affinity and orientation of the designed derivatives within the target's binding site. biointerfaceresearch.com The scores from these simulations help to prioritize which derivatives are most likely to be active. For instance, derivatives could be docked into the active site of a bacterial enzyme to screen for potential antibacterial activity.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov

Table 3: Hypothetical In Silico Design and Evaluation of this compound Derivatives

| Derivative | Modification | Predicted LogP | Predicted Binding Affinity (kcal/mol) |

| Parent | This compound | 2.4 | -5.5 |

| Derivative 1 | Replace -Br with -Cl | 2.1 | -5.3 |

| Derivative 2 | Replace -Br with -CF₃ | 2.9 | -6.2 |

| Derivative 3 | Add ethyl group to phenol -OH | 3.3 | -4.8 |

| Derivative 4 | Add nitro group at C4 position | 2.2 | -6.5 |

Note: Binding affinity values are hypothetical for a generic enzyme active site.

This in silico workflow allows for the rapid, rational design and prioritization of novel compounds based on this compound, guiding synthetic efforts toward molecules with the highest probability of success. dlshsi.edu.ph

Research Applications and Derivatization Strategies of 3 Bromomethoxyphenol

Role as a Synthetic Intermediate for Complex Organic Molecules

In synthetic organic chemistry, small, functionalized molecules known as organic building blocks are fundamental components for the bottom-up assembly of complex molecular architectures. boronmolecular.com These building blocks, like 3-Bromomethoxyphenol, contain specific functional groups that allow for their use in multistep syntheses to create intricate final products. contractlaboratory.com The process of designing a synthetic route, often aided by retrosynthetic analysis, allows chemists to deconstruct a complex target molecule into simpler, often commercially available precursors, such as this compound. iqvia.com

Development of this compound-Derived Enzyme Inhibitors

The this compound scaffold has been particularly instrumental in the development of inhibitors for epigenetic targets, specifically histone lysine (B10760008) methyltransferases, which are critical regulators of gene expression. nih.gov Dysregulation of these enzymes is implicated in numerous human diseases, most notably cancer. nih.govresearchgate.net

SETD8 Methyltransferase Inhibition Studies

SETD8, the sole protein lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1), is involved in critical cellular processes like cell cycle regulation and DNA damage response. nih.govresearchgate.net Consequently, it has emerged as a significant target for cancer therapy. researchgate.net

Researchers have successfully developed potent SETD8 inhibitors by creating symmetric derivatives from brominated methoxyphenols. A notable series of compounds, including bis(bromomethoxyphenol) and bis(dibromomethoxyphenol) derivatives, demonstrated selective inhibition of SETD8. researchgate.net These compounds often feature two bromomethoxyphenyl units connected by a flexible or rigid linker. For example, compounds MC1946 and MC1948, which are bis(dibromo) analogues, showed selective activity against SETD8 with IC₅₀ values in the low micromolar range. researchgate.net

| Compound | Description | SETD8 IC₅₀ (µM) |

| MC1946 | A bis(dibromo) analogue | 2.6 |

| MC1948 | A bis(dibromo) analogue | 10.2 |

| MC1947 | A bis(monobromo) analogue | >50 |

| MC2569 | A bis(dibromo) analogue | 6.4 |

This table presents inhibition data for selected SETD8 inhibitors derived from brominated methoxyphenols. Data sourced from ResearchGate. researchgate.net

The presence of an α,β-unsaturated carbonyl system in some of these derivatives suggests a potential covalent mechanism of inhibition by reacting with cysteine residues in the enzyme's active site. researchgate.net

EZH2 Methyltransferase Inhibition Studies

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing. nih.govabcam.com Its overexpression is linked to poor prognosis in many cancers, making it a key therapeutic target. researchgate.netresearchgate.net

The this compound scaffold has been foundational in creating EZH2 inhibitors. A class of inhibitors characterized by two benzylidene moieties has been developed, with specific derivatives showing high selectivity for EZH2. researchgate.net One such compound, 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, also known as RDS 3434, was identified as a selective EZH2 inhibitor that induces cell death in human leukemia cells. researchgate.net Other catalytic inhibitors, such as MC1945, have also been developed from this chemical class and have been used to probe the function of EZH2 in cancers like alveolar rhabdomyosarcoma. researchgate.net

| Compound | Description | EZH2 EC₅₀ (µM) | Target Cell Line |

| RDS 3434 | 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one | 74.9 | U937 (Leukemia) |

| MC1945 | A catalytic EZH2 inhibitor | Not specified | Used in RMS cells |

| MC1948 | Also a SETD8 inhibitor, used to block EZH2 catalytic activity | Not specified | Used in RMS cells |

This table highlights key EZH2 inhibitors derived from this compound. Data sourced from ResearchGate. researchgate.net

Computational Drug Design and Binding Site Analysis

Computational methods, including 3D-QSAR and molecular docking, are crucial for understanding how this compound-derived inhibitors interact with their target enzymes and for designing new, more potent compounds. Molecular docking studies help predict the binding poses of these inhibitors within the enzyme's active site, identifying key interactions. dergipark.org.trresearchgate.net

For instance, analysis of the EZH2 catalytic domain reveals a binding pocket where inhibitors can interact with crucial residues. nih.gov The bromophenol moiety itself is recognized as important for inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), where it forms key interactions. Computational studies on bromophenol derivatives have shown that they can form stable complexes with target proteins through hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For example, molecular dynamics simulations can substantiate favorable interactions within a ligand-protein complex, providing insights into the inhibitor's regulatory role. researchgate.net These computational models allow for the rational design of new inhibitors with potentially higher activity and selectivity.

Bioisosteric Replacement Strategies Utilizing the this compound Scaffold

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a bioactive molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.netajptr.com This concept is highly applicable to the this compound scaffold.

The functional groups on the this compound ring—the bromine atom, the methoxy (B1213986) group, and the implicit aromatic hydrogens—are all candidates for bioisosteric replacement.

Halogen Replacement: The bromine atom can be swapped with other halogens like chlorine or fluorine. nih.govnih.gov This can alter the molecule's size, polarizability, and ability to form halogen bonds, which can significantly impact binding affinity. nih.gov For example, in one study on tyrosinase inhibitors, it was found that for halogens at the para position of a phenyl ring, higher inhibitory activity correlated with increasing size and polarizability. nih.gov

Phenolic Hydroxyl/Methoxy Group Replacement: The phenol (B47542) group is often a site of metabolic modification in the body. Replacing it with bioisosteres can improve metabolic stability. u-tokyo.ac.jpsci-hub.st The methoxy group can be replaced with other alkyl ethers or groups that can act as hydrogen bond acceptors but have different metabolic fates. The underlying principle is to maintain or improve the key interactions responsible for biological activity while optimizing drug-like properties. researchgate.net

Ring Bioisosterism: The phenyl ring itself can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) to modulate properties like solubility, polarity, and interaction with the target protein. u-tokyo.ac.jpnih.gov

These strategies allow chemists to fine-tune the properties of a lead compound derived from this compound to produce a more effective and safer therapeutic agent. ajptr.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure and evaluating the impact on biological activity. nih.govnih.gov For inhibitors derived from this compound, SAR studies have provided critical insights into the features required for potent and selective inhibition of enzymes like SETD8 and EZH2.

Key SAR findings for this class of compounds include:

Effect of Halogenation: The number and position of bromine atoms on the phenyl rings are critical for activity. Studies on bis(bromophenol) derivatives showed that bis(dibromo) analogues like MC1946 were potent SETD8 inhibitors, while the corresponding bis(monobromo) analogue MC1947 was inactive. researchgate.net This highlights that increased halogenation can be beneficial for potency, possibly by enhancing binding interactions within the target protein's active site. researchgate.net

Role of the Linker: In dimeric inhibitors constructed from this compound units, the nature of the linker connecting the two aromatic rings significantly influences activity. For example, the 1,4-pentadien-3-one (B1670793) linker in compounds like RDS 3434 is a key structural feature for its biological activity. researchgate.netpeerj.com Modifications to this linker would be expected to alter the spatial orientation of the two phenyl rings, thereby affecting how the inhibitor fits into the enzyme's binding site.

Importance of the Phenolic Group: The hydroxyl group of the phenol is often crucial for activity, frequently acting as a hydrogen bond donor or acceptor to engage with residues in the enzyme's active site. tandfonline.com SAR studies on various phenol derivatives consistently show that small changes to the phenol scaffold can lead to drastic effects on inhibitory activity. researchgate.nettandfonline.com

These systematic studies allow for the rational design of next-generation inhibitors with improved potency and selectivity. nih.govnih.gov

Exploration of this compound in Advanced Materials Science Research

The field of advanced materials science continually seeks versatile molecular building blocks to construct novel materials with tailored properties. This compound has emerged as a compound of interest, primarily due to its distinct functional groups that serve as handles for sophisticated chemical modifications. Its aromatic structure, combined with a reactive bromine atom and a modifiable methoxy group, makes it a valuable precursor for the synthesis of functional polymers and organic electronic materials. Research in this area focuses on leveraging these features to create materials for next-generation electronics and other high-performance applications.

The utility of this compound as a precursor is rooted in its chemical architecture. The bromine atom provides a reactive site for various cross-coupling reactions, which are fundamental for creating the extended conjugated systems required for organic semiconductors. nih.govrsc.org The methoxy group, along with the phenolic hydroxyl group that can be exposed via demethylation, allows for fine-tuning of properties such as solubility, processability, and the electronic energy levels of the final material. nih.gov These characteristics enable the strategic design of materials with specific functions.

Derivatization and Polymerization Strategies

The transformation of this compound into advanced materials is achieved through targeted derivatization and polymerization strategies. The presence of the bromo-substituent is particularly crucial, as it enables the molecule to participate in a variety of powerful carbon-carbon bond-forming reactions, which are the cornerstone of conjugated polymer synthesis. nih.gov

Key polymerization methods applicable to brominated aromatic precursors like this compound include:

Cross-Coupling Reactions: Transition metal-catalyzed reactions are a powerful tool for creating conjugated polymers from aryl halides. nih.gov Methodologies such as Suzuki, Stille, and Negishi couplings can be employed to polymerize derivatives of this compound. In these processes, the carbon-bromine bond serves as a reactive site for oxidative addition to a metal catalyst (typically palladium or nickel), initiating the polymerization cycle. nih.gov

Direct Arylation Polymerization (DArP): This method offers a more atom-economical route to conjugated polymers by forming C-H/C-X bonds directly, avoiding the need to pre-functionalize one of the monomers with an organometallic group. Recent advancements have enabled the use of more accessible and practical aryl-bromides for copper-catalyzed DArP (Cu-DArP), yielding conjugated polymers with well-defined structures and good molecular weights. rsc.org

Functional Side-Chain Incorporation: The methoxy group on the phenol ring can be strategically used. It can be retained to enhance solubility or demethylated to yield a hydroxyl group. This hydroxyl function can then be used to attach various side chains. By introducing different functional groups, researchers can precisely control the material's properties, such as its solubility in specific solvents for solution-based processing or its self-assembly behavior in thin films. chalmers.se This approach is critical for tuning the performance of materials in electronic devices.

Table 1: Polymerization Methods for this compound Derivatives This interactive table summarizes polymerization techniques that utilize brominated aromatic compounds.

| Polymerization Method | Catalyst Type | Description | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | Palladium/Nickel | Reaction between an organoboron compound and an organohalide. | High tolerance for various functional groups. |

| Stille Coupling | Palladium | Reaction of an organohalide with an organostannane compound. | Mild reaction conditions. |

| Direct Arylation Polymerization (DArP) | Palladium/Copper | C-H activation and coupling with an aryl halide. | Reduces synthetic steps and waste. gatech.edu |

| Kumada Coupling | Nickel/Palladium | Reaction of a Grignard reagent with an organic halide. | High efficiency for certain monomer classes. nih.gov |

Applications in Organic Electronics

Derivatives of this compound are promising for applications in organic electronics, a field focused on carbon-based semiconducting materials. mdpi.com By polymerizing these derivatives, it is possible to create conjugated polymers with delocalized π-electron systems, which are essential for charge transport. nih.gov The ability to tune the chemical structure of the precursor allows for the rational design of polymers with specific electronic properties for different device applications. chalmers.segatech.edu

Potential applications include:

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of printed and flexible electronics. The semiconductor layer in an OFET requires materials with high charge carrier mobility. Polymers derived from this compound can be designed to have ordered molecular packing and appropriate energy levels to facilitate efficient charge transport.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the properties of the emissive layer determine the device's color and efficiency. The HOMO/LUMO energy levels of the polymer, which can be tuned by modifying the precursor, are critical for balanced charge injection and recombination, leading to light emission. sigmaaldrich.com

Organic Photovoltaics (OPVs): In organic solar cells, the active layer consists of a blend of donor and acceptor materials. chalmers.se Polymers synthesized from this compound derivatives could function as the electron donor material, where the bandgap and energy levels must be precisely matched with the acceptor to ensure efficient exciton (B1674681) dissociation and charge collection.

Table 2: Potential Properties of Polymers Derived from this compound This interactive table outlines the potential properties of polymers derived from this compound and their significance in various organic electronic applications.

| Property | Influenced by | Application Relevance |

|---|---|---|

| Solubility | Methoxy group, functional side-chains | Enables solution-based processing (e.g., spin-coating, inkjet printing) for large-area and flexible devices. chalmers.sesigmaaldrich.com |

| HOMO/LUMO Energy Levels | Polymer backbone, substituents | Determines charge injection/extraction efficiency in OFETs and OLEDs, and the open-circuit voltage in OPVs. chalmers.se |

| Band Gap | Degree of π-conjugation in the polymer backbone | Defines the absorption spectrum for OPVs and the emission color for OLEDs. chalmers.se |

| Molecular Packing/Morphology | Side-chain structure, processing conditions | Affects charge carrier mobility in the thin film, a critical parameter for OFET and OPV performance. |

Q & A

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Extractive work-up : Liquid-liquid extraction with ethyl acetate removes acidic byproducts.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves close-eluting impurities.

Purity >95% is achievable with iterative recrystallization .

How does the methoxy group influence bromination regioselectivity in this compound synthesis?

Advanced

The methoxy group (-OCH₃) is a strong ortho/para-directing group. However, steric hindrance from the methoxy substituent can favor para-bromination. Computational modeling (e.g., DFT calculations) predicts electron density distribution, while experimental validation via NOESY NMR confirms substitution patterns. Contradictions in reported regioselectivity may arise from solvent polarity or catalyst effects .

What safety protocols are critical when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.